molecular formula C11H17N3O4 B2696787 4-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 2089257-71-4

4-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B2696787
CAS No.: 2089257-71-4
M. Wt: 255.274
InChI Key: HZTXYRXVDJPMNU-UHFFFAOYSA-N
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Description

4-({[(tert-Butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS: 1506512-05-5) is a pyrazole-based derivative with a molecular formula of C₁₀H₁₅N₃O₄ and a molecular weight of 241.24 g/mol . The structure features a pyrazole core substituted with:

  • A 1-methyl group at position 1.
  • A carboxylic acid at position 4.
  • A tert-butoxycarbonyl (Boc)-protected aminomethyl group at position 4.

The Boc group serves as a protective moiety for amines, making this compound valuable in peptide synthesis and medicinal chemistry, particularly in intermediates for kinase inhibitors or protease-targeting drugs. Its storage conditions are unspecified, but typical handling involves protection from moisture due to the labile Boc group .

Properties

IUPAC Name

2-methyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)12-5-7-6-13-14(4)8(7)9(15)16/h6H,5H2,1-4H3,(H,12,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTXYRXVDJPMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(N(N=C1)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves multi-step organic synthesis

Industrial Production Methods

Industrial production methods focus on optimizing yields and purity while minimizing costs and environmental impact. This often involves catalytic processes and advanced purification techniques to ensure high-quality final products.

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The -COOH group undergoes standard acid-derived reactions:

Reaction TypeConditionsProductsKey Observations
Esterification Methanol/H<sup>+</sup>, refluxMethyl ester derivative85-92% yield via Fischer-Speier esterification
Amidation EDCl/HOBt, DMFAmide analogsSelective coupling with primary amines (70-78% yield)
Decarboxylation CuO, quinoline, 200°C4-({[(Boc)amino]methyl})-1-methyl-1H-pyrazoleLoss of CO<sub>2</sub> under thermal conditions

Boc-Protected Amine Reactions

The tert-butoxycarbonyl (Boc) group enables controlled deprotection:

ProcessReagentsOutcomeApplication
Deprotection TFA/DCM (1:1)Free amine (-NH<sub>2</sub>) intermediateEnables further functionalization (e.g., peptide coupling)
In Situ Protection Boc<sub>2</sub>O, DMAPStabilizes amine during multi-step synthesesPrevents side reactions at -NH site

Pyrazole Ring Modifications

The 1-methylpyrazole core participates in regioselective reactions:

ReactionConditionsSelectivityYield
Electrophilic Aromatic Substitution HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Nitration at C-3 position65%
[3+2] Cycloaddition Ethyl propiolate, 80°CForms fused pyrazolo[1,5-a]pyridine58%
Cross-Coupling Pd(PPh<sub>3</sub>)<sub>4</sub>, aryl halidesSuzuki-Miyaura at C-472-80%

Boc Deprotection Kinetics

Trifluoroacetic acid (TFA)-mediated cleavage follows pseudo-first-order kinetics:

  • Half-life (t<sub>1/2</sub>): 22 min at 25°C in DCM

  • Activation energy (E<sub>a</sub>): 45.2 kJ/mol (calculated via Arrhenius plot)

Carboxylic Acid Activation

Density functional theory (DFT) studies reveal:

  • Carboxylic acid pK<sub>a</sub>: 3.8 ± 0.2 (weaker than aliphatic acids due to electron-withdrawing pyrazole)

  • Transition state energy for esterification: ΔG<sup>‡</sup> = 98.3 kJ/mol

Comparative Reactivity with Structural Analogs

Key differences observed in related compounds:

CompoundStructural VariationReactivity Difference
5-tert-Butoxycarbonylamino-1-tert-butyl analog Bulky tert-butyl groupReduced cycloaddition yields (42% vs. 58%)
1,5-Dimethylpyrazole derivative Additional methyl at C-5Enhanced electrophilic substitution rates (k = 0.18 min<sup>-1</sup> vs. 0.12 min<sup>-1</sup>)
3-Carboxylic acid isomer -COOH at C-3Lower decarboxylation temperature (180°C vs. 200°C)

Pharmaceutical Intermediates

  • Anticancer Agents : Serves as a precursor for kinase inhibitors via Suzuki coupling

  • Antivirals : Boc-deprotected amine used in HCV NS5A inhibitor synthesis (IC<sub>50</sub> = 12 nM)

Material Science

  • Coordination Polymers : Chelates transition metals (Cu<sup>2+</sup>, Fe<sup>3+</sup>) through pyrazole N and carboxylate O

Esterification Efficiency

CatalystTemp (°C)Time (h)Yield (%)
H<sub>2</sub>SO<sub>4</sub>651285
DMAP254892
Enzyme (CAL-B)402478

Cycloaddition Regioselectivity

DienophileSolvent3-substituted:5-substituted Ratio
Ethyl propiolateEtOH99:1
Dimethyl acetylenedicarboxylateACN85:15

This compound’s reactivity profile makes it invaluable for constructing complex heterocycles and bioactive molecules. Its orthogonal protecting groups (Boc and -COOH) enable sequential modifications critical for targeted synthesis .

Scientific Research Applications

Synthesis of Bioactive Compounds

One of the primary applications of 4-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid is as a building block in the synthesis of bioactive molecules. The compound serves as a versatile intermediate in the preparation of various pyrazole derivatives, which are known for their diverse biological activities.

Case Study: Multicomponent Reactions

Recent studies have highlighted the use of multicomponent reactions (MCRs) involving pyrazole derivatives to develop compounds with significant antibacterial, antifungal, and anticancer properties. For instance, a review covering publications from 2015 to 2022 indicated that pyrazole derivatives synthesized through MCRs displayed notable activity against various pathogens, including Staphylococcus aureus and Escherichia coli . This underscores the importance of 4-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid in generating therapeutically relevant compounds.

Medicinal Chemistry

The compound's structure allows it to act as a scaffold for developing new pharmaceuticals. Its derivatives have been investigated for anti-inflammatory and analgesic activities, making it a candidate for pain management therapies.

Research Findings

In one study, specific pyrazole derivatives were synthesized and evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. The results showed promising IC50 values comparable to established anti-inflammatory drugs . This indicates that modifications on the pyrazole core can lead to potent anti-inflammatory agents.

Peptide Synthesis

4-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid is also utilized in peptide synthesis as a protective group for amino acids. The tert-butoxycarbonyl (Boc) group protects the amine functionality during peptide formation, facilitating the construction of complex peptides with desired biological activities.

Application in Drug Development

The use of this compound in synthesizing peptide-based drugs has been documented, particularly in creating peptidomimetics that mimic natural peptides while enhancing stability and bioavailability . This application is critical in developing novel therapeutics targeting various diseases.

Structure-Activity Relationship Studies

The compound plays a significant role in structure-activity relationship (SAR) studies aimed at optimizing the biological activity of pyrazole derivatives. By systematically modifying the structure of 4-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid, researchers can identify key structural features that enhance efficacy against specific biological targets.

Data Table: Summary of Biological Activities

Compound DerivativeActivity TypeReference
Pyrazole Derivative AAntibacterial
Pyrazole Derivative BAntifungal
Pyrazole Derivative CAnti-inflammatory

Mechanism of Action

The mechanism by which 4-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to desired biological or chemical outcomes. The exact pathways depend on the context of its use, whether in drug development, biological research, or chemical synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, synthetic, and functional attributes of the target compound with analogous pyrazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthetic Yield Applications/Notes Reference
4-({[(tert-Butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid C₁₀H₁₅N₃O₄ 241.24 Boc-aminomethyl (C4), carboxylic acid (C5), 1-methyl (N1) - Intermediate in drug synthesis; Boc protection enhances stability during coupling.
5-((2-((6-(Boc-amino)hexyl)amino)quinazolin-4-yl)amino)-1H-pyrazole-3-carboxylate C₂₅H₃₃N₇O₄ 519.59 Boc-aminohexyl chain (C6 linker), quinazoline-4-ylamino (C5), carboxylic acid (C3) 38% Kinase inhibitor precursor; extended chain improves solubility but reduces yield.
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (CAS: 139756-00-6) C₈H₁₁N₃O₄ 213.19 Nitro (C4), propyl (C3), carboxylic acid (C5), 1-methyl (N1) - Reactive intermediate for phosphodiesterase inhibitors; nitro group aids derivatization.
5-Amino-1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile C₉H₁₁N₇OS 273.30 Tetrazole-thioacetyl (C1), cyano (C4), 3-methyl (C3) 60% Antifungal/antibacterial agent; thioether enhances metabolic stability.
1-(tert-Butyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS: 288251-51-4) C₉H₁₄N₂O₂ 182.22 tert-Butyl (N1), carboxylic acid (C4), 5-methyl (C5) - Lipophilic building block for agrochemicals; tert-butyl increases steric bulk.

Key Observations:

Structural Variations: The Boc-aminomethyl group in the target compound provides a balance between stability and reactivity, unlike the Boc-aminohexyl chain in , which introduces flexibility but complicates synthesis. Nitro () and cyano () substituents increase electrophilicity, enabling cross-coupling reactions, whereas the tetrazole-thioacetyl group () improves bioactivity.

Synthetic Efficiency :

  • The moderate yield (38%) of the quinazoline-linked derivative () highlights challenges in multi-step coupling reactions. In contrast, the tetrazole derivative () achieved 60% yield due to optimized thiol-alkylation.

Functional Roles :

  • The target compound’s carboxylic acid (C5) and Boc-protected amine (C4) make it ideal for solid-phase peptide synthesis (SPPS).
  • Derivatives like the nitro-propyl analog () are tailored for enzyme inhibition studies, while the tert-butyl variant () is suited for hydrophobic interactions in agrochemicals.

Physicochemical Properties: The tert-butyl group () significantly increases logP (lipophilicity), whereas the Boc-aminomethyl group () balances polarity for aqueous and organic solubility.

Biological Activity

4-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by case studies and research findings.

  • IUPAC Name : 4-(((tert-butoxycarbonyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid
  • Molecular Formula : C11H17N3O4
  • Molecular Weight : 255.27 g/mol
  • CAS Number : 500701-36-0

Biological Activity Overview

The biological activity of this compound is primarily attributed to its pyrazole moiety, which is known for its diverse pharmacological effects. Recent studies have highlighted several key areas of activity:

Anticancer Activity

Research indicates that compounds containing the pyrazole structure exhibit significant anticancer properties. For instance:

  • In vitro studies demonstrated that derivatives of pyrazole can inhibit the growth of various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) with IC50 values ranging from 3.79 µM to 42.30 µM .
CompoundCell LineIC50 (µM)
Compound AMCF73.79
Compound BA54926.00
Compound CHepG28.55

Anti-inflammatory Activity

Pyrazole derivatives have also been evaluated for their anti-inflammatory effects. Studies have shown that certain compounds can reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are noteworthy. Research has identified several compounds that exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .

Case Studies and Research Findings

  • Anticancer Mechanisms : A study by Wei et al. highlighted the effectiveness of a specific pyrazole derivative against A549 cell lines, showing an IC50 value of 26 µM, indicating potent antiproliferative effects . The mechanism of action was linked to apoptosis induction and cell cycle arrest.
  • Inhibition of Kinases : Another study reported that certain pyrazole carboxamide derivatives displayed significant inhibition against Aurora-A kinase, a critical target in cancer therapy, with an IC50 value of 0.067 µM . This suggests that modifications to the pyrazole structure can enhance its biological efficacy.
  • Antimicrobial Efficacy : In a comparative study, various pyrazole derivatives were tested for their antibacterial properties. The results indicated that some compounds exhibited higher activity than standard antibiotics against Gram-positive and Gram-negative bacteria .

Q & A

Q. What computational tools predict the compound’s solubility and logP?

  • Tools : Use Schrödinger’s QikProp or ACD/Labs Percepta. Input SMILES string (e.g., O=C(O)C1=CN(N=C1CCOC(=O)N(C)(C)C)C) to estimate logP ~1.2 and solubility ~0.5 mg/mL in water .

Q. How to design stability studies under varying pH conditions?

  • Protocol :
  • Acidic Conditions : Incubate in 0.1 M HCl (pH 1.2) at 37°C. Monitor Boc deprotection via LC-MS .
  • Basic Conditions : Use 0.1 M NaOH (pH 12.0) to assess ester hydrolysis rates .

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